molecular formula C14H18N4O4S2 B12395971 Thiophanat-ethyl-d10

Thiophanat-ethyl-d10

Cat. No.: B12395971
M. Wt: 380.5 g/mol
InChI Key: YFNCATAIYKQPOO-MWUKXHIBSA-N
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Description

Thiophanat-ethyl-d10 is a deuterium-labeled derivative of Thiophanat-ethyl. It is a stable isotope-labeled compound, primarily used in scientific research for tracing and quantitation during drug development processes. The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophanat-ethyl-d10 is synthesized by incorporating deuterium into the Thiophanat-ethyl molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are carefully controlled to ensure the complete substitution of hydrogen atoms with deuterium. The final product is purified using standard techniques such as crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Thiophanat-ethyl-d10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Thiophanat-ethyl-d10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiophanat-ethyl-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles and potentially enhanced therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Thiophanat-ethyl-d10 is similar to other deuterium-labeled compounds such as:

  • Thiophanat-methyl-d10
  • Thiophanat-ethyl
  • Thiophanat-methyl

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool for studying drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C14H18N4O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2

InChI Key

YFNCATAIYKQPOO-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC

Origin of Product

United States

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